molecular formula C11H19NO2 B031630 N-cyclohexyloxolane-2-carboxamide CAS No. 544425-90-3

N-cyclohexyloxolane-2-carboxamide

Cat. No.: B031630
CAS No.: 544425-90-3
M. Wt: 197.27 g/mol
InChI Key: OPLNXLOCXAKJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyloxolane-2-carboxamide is a chemical compound that belongs to the class of oxolane carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyloxolane-2-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic. Catalytic amidation often uses reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to facilitate the reaction . Non-catalytic amidation can also be employed, where carboxylic acids are directly reacted with amines under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound can involve the reaction of cyclohexanone with urea under controlled pH conditions. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyloxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-cyclohexyloxolane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like tuberculosis.

    Industry: It is used in the production of herbicides and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyloxolane-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3), which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyloxolane-2-carboxamide include other oxolane carboxamides and indole-2-carboxamides . These compounds share structural similarities and often exhibit comparable biological activities.

Uniqueness

What sets this compound apart is its unique combination of a cyclohexyl group and an oxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-cyclohexyloxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLNXLOCXAKJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.